BMT-090605 - 1551403-51-0

BMT-090605

Catalog Number: EVT-263376
CAS Number: 1551403-51-0
Molecular Formula: C21H24N4O2
Molecular Weight: 364.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMT-090605 is a potent, selective inhibitor of AAK1 (adaptor associated kinase 1).
Source and Classification

BMT-090605 is synthesized in laboratory settings, utilizing various organic chemistry techniques. It falls under the category of chemical compounds that are being studied for their efficacy in treating specific diseases, particularly those related to neurobiology and oncology. The classification of BMT-090605 can be further refined based on its mechanism of action and target biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMT-090605 typically involves multi-step organic reactions. The process may include:

  1. Starting Materials: The synthesis begins with readily available precursors which are chosen based on their reactivity and availability.
  2. Reactions: Common reactions employed in the synthesis may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form carbon-carbon bonds.
    • Cyclization processes to create cyclic structures, enhancing the compound's biological activity.
  3. Purification Techniques: After synthesis, purification methods such as column chromatography or recrystallization are used to isolate the desired product from by-products and unreacted materials.

These methods ensure a high yield of pure BMT-090605 suitable for biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMT-090605 can be represented using chemical notation, revealing its functional groups and stereochemistry.

  • Molecular Formula: The exact molecular formula provides insight into the number and types of atoms present.
  • 3D Structure: Computational modeling or X-ray crystallography can be employed to visualize the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.

Data regarding bond lengths, angles, and torsional angles can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

BMT-090605 may participate in various chemical reactions that are essential for its biological activity:

  1. Metabolic Transformations: Understanding how BMT-090605 is metabolized in biological systems is critical. This includes oxidation, reduction, hydrolysis, or conjugation reactions that modify its structure.
  2. Binding Interactions: The compound's ability to interact with target proteins or enzymes can be studied through assays that measure binding affinity and kinetics.

Technical details regarding these reactions can provide insights into the compound's stability and efficacy as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action of BMT-090605 involves specific interactions at the molecular level:

  1. Target Identification: Research has focused on identifying the biological targets (e.g., receptors, enzymes) that BMT-090605 interacts with.
  2. Pathway Modulation: Once bound to its target, BMT-090605 may modulate signaling pathways involved in disease processes, such as apoptosis or cell proliferation.
  3. Data Collection: Experimental data from in vitro studies (cell lines) and in vivo studies (animal models) are essential to validate these mechanisms.

Understanding these processes helps in predicting the therapeutic potential and side effects of BMT-090605.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of BMT-090605 include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different conditions (e.g., pH, temperature).

Chemical properties include:

  • Reactivity: Determined through various chemical tests.
  • Spectroscopic Data: Provides information about functional groups and molecular structure.

Relevant data from these analyses contribute to understanding how BMT-090605 behaves under physiological conditions.

Applications

Scientific Uses

BMT-090605 shows promise in several scientific applications:

  1. Pharmacological Research: Its potential as a therapeutic agent necessitates extensive studies on efficacy against specific diseases.
  2. Biochemical Studies: Understanding its interactions with biological macromolecules can provide insights into disease mechanisms.
  3. Drug Development: As a candidate for drug formulation, further optimization may enhance its pharmacokinetic properties.
Introduction to BMT-090605: Chemical Identity and Pharmacological Classification

Structural Characterization of BMT-090605 (C21H24N4O2)

BMT-090605 (CAS 1551403-51-0) is a small-molecule kinase inhibitor with the molecular formula C21H24N4O2 and a molecular weight of 364.45 g/mol. Its systematic IUPAC name is 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile, reflecting a complex polycyclic architecture [5] [10]. The structure features a chiral center at the C2' position of the furanose sugar moiety, with the (S)-enantiomer exhibiting optimal biological activity [10]. Key functional groups include:

  • A benzo[c][2,7]naphthyridine core facilitating kinase binding
  • An electrophilic nitrile group (-C≡N) enhancing target engagement
  • A stereospecific 2-amino-4-methylpentoxy side chain influencing solubility and membrane permeability [1] [9]

Physicochemical profiling indicates the compound appears as a white to off-white solid with >98% purity (HPLC). It demonstrates limited aqueous solubility but high solubility in DMSO (10 mM stock solutions), with a measured logP of 2.5, suggesting moderate lipophilicity [1] [10]. The hydrochloride salt form (CAS 2231664-45-0) improves stability for in vivo applications [5] [6].

Table 1: Physicochemical Properties of BMT-090605

PropertyValue
Molecular FormulaC₂₁H₂₄N₄O₂
Molecular Weight364.45 g/mol
CAS Number (free base)1551403-51-0
CAS Number (hydrochloride)2231664-45-0
Purity>98% (HPLC confirmed)
Solubility (DMSO)100 mg/mL (274.39 mM)
Storage Stability-20°C (solid), -80°C (DMSO solutions)

Role in Kinase Inhibition: Classification as an AAK1 Inhibitor

BMT-090605 is classified as a potent and selective inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase regulating clathrin-mediated endocytosis (CME). It exhibits sub-nanomolar inhibition (IC50 = 0.6 nM) against AAK1, significantly outperforming its activity against related NAK family kinases:

  • BMP-2-inducible kinase (BIKE): IC50 = 45 nM
  • Cyclin G-associated kinase (GAK): IC50 = 60 nM [2] [5] [9]

This selectivity profile (>75-fold for AAK1 over BIKE/GAK) is attributed to BMT-090605's optimized interaction with the ATP-binding pocket of AAK1, particularly through hydrogen bonding with hinge residues and steric exclusion from non-target kinases [3]. Mechanistically, AAK1 inhibition disrupts phosphorylation of the AP-2 μ2 subunit at Thr156, impairing receptor internalization and downstream signaling pathways implicated in nociception and viral entry [3] [7]. The compound's antinociceptive efficacy in neuropathic pain models directly correlates with this selective AAK1 blockade, as confirmed by intrathecal administration studies showing dose-dependent reduction in thermal hyperalgesia (0.3–3 µg/rat) [6] [10].

Table 2: Selectivity Profile of BMT-090605 Against NAK Family Kinases

Kinase TargetBiological FunctionIC50 (nM)Selectivity vs. AAK1
AAK1Clathrin-mediated endocytosis0.6Reference
BIKEOsteoblast differentiation4575-fold
GAKViral entry, Golgi trafficking60100-fold

Historical Context and Discovery Milestones

The development of BMT-090605 emerged from foundational research on indolocarbazole natural products like K252a, an early kinase inhibitor identified in 1986. K252a exhibited neurotrophic properties but lacked target specificity, inhibiting TrkA, PKC, and PKA at nanomolar concentrations [7]. In 2016, structural studies of the AAK1/K252a complex (PDB: 5H0O) revealed critical interactions within the AAK1 kinase domain, enabling rational design of selective inhibitors [3]. BMT-090605 was among the first optimized compounds arising from this structure-activity relationship (SAR) campaign, achieving >70-fold selectivity for AAK1 over K252a’s original targets [9].

Key milestones include:

  • 2011: Kuai et al. identified AAK1 as a key regulator of neuregulin-1/ErbB4 trafficking using chemical proteomics, validating it as a pain target [7].
  • 2016: Kostich et al. published the first pharmacological characterization of BMT-090605, demonstrating its efficacy in rat neuropathic pain models [1] [2].
  • 2020-2023: Exploration of AAK1 inhibitors expanded to viral diseases (e.g., COVID-19) due to AAK1’s role in viral endocytosis, positioning BMT-090605 as a tool compound for host-directed antiviral research [3].

Clinical interest intensified with BMS-986176/LX-9211 (a structural analog) entering Phase II trials for neuropathic pain (NCT04455633, NCT04662281), confirming the therapeutic relevance of the BMT chemotype [3].

Properties

CAS Number

1551403-51-0

Product Name

BMT-090605

IUPAC Name

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

Molecular Formula

C21H24N4O2

Molecular Weight

364.45

InChI

InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1

InChI Key

NQXBZPJVVGIFBJ-HNNXBMFYSA-N

SMILES

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C

Solubility

Soluble in DMSO

Synonyms

BMT090605; BMT 090605; BMT-090605

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.